![molecular formula C20H24N2O3S B4721931 N-{3-[(4-benzyl-1-piperidinyl)carbonyl]phenyl}methanesulfonamide](/img/structure/B4721931.png)
N-{3-[(4-benzyl-1-piperidinyl)carbonyl]phenyl}methanesulfonamide
Übersicht
Beschreibung
N-{3-[(4-benzyl-1-piperidinyl)carbonyl]phenyl}methanesulfonamide, also known as BMS-986168, is a novel small molecule inhibitor that has shown promising results in preclinical studies. It is a selective and potent inhibitor of the enzyme factor XIa, which plays a key role in the coagulation cascade.
Wirkmechanismus
N-{3-[(4-benzyl-1-piperidinyl)carbonyl]phenyl}methanesulfonamide is a selective inhibitor of factor XIa, which is a key enzyme in the coagulation cascade. By inhibiting factor XIa, N-{3-[(4-benzyl-1-piperidinyl)carbonyl]phenyl}methanesulfonamide prevents the formation of thrombin, which is the final step in the coagulation cascade. This prevents the formation of blood clots, which can lead to thrombotic disorders.
Biochemical and Physiological Effects
N-{3-[(4-benzyl-1-piperidinyl)carbonyl]phenyl}methanesulfonamide has been shown to have a favorable safety profile in preclinical models. It has low potential for off-target effects, and does not appear to affect other enzymes in the coagulation cascade. It has also been shown to have a predictable pharmacokinetic profile, with a half-life of approximately 6 hours.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-{3-[(4-benzyl-1-piperidinyl)carbonyl]phenyl}methanesulfonamide is its selectivity for factor XIa. This makes it a useful tool for studying the role of factor XIa in the coagulation cascade. However, one limitation is that it has not yet been studied in clinical trials, so its efficacy and safety in humans is not yet known.
Zukünftige Richtungen
There are several potential future directions for research on N-{3-[(4-benzyl-1-piperidinyl)carbonyl]phenyl}methanesulfonamide. One area of interest is its potential as a therapy for thrombotic disorders, such as deep vein thrombosis and pulmonary embolism. Another area of interest is its potential as a therapy for stroke prevention in patients with atrial fibrillation. Additionally, further studies are needed to determine its efficacy and safety in clinical trials.
Wissenschaftliche Forschungsanwendungen
N-{3-[(4-benzyl-1-piperidinyl)carbonyl]phenyl}methanesulfonamide has been extensively studied in preclinical models. It has shown promising results as a potential anticoagulant, with a favorable safety profile. It has also been studied as a potential treatment for thrombotic disorders, such as deep vein thrombosis and pulmonary embolism. Additionally, it has shown potential as a therapy for stroke prevention in patients with atrial fibrillation.
Eigenschaften
IUPAC Name |
N-[3-(4-benzylpiperidine-1-carbonyl)phenyl]methanesulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3S/c1-26(24,25)21-19-9-5-8-18(15-19)20(23)22-12-10-17(11-13-22)14-16-6-3-2-4-7-16/h2-9,15,17,21H,10-14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMHHEWQGOGQJQU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC(=C1)C(=O)N2CCC(CC2)CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.